synthesis and characterization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one
synthesis and characterization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Nitro-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry. Quinolinone scaffolds are prevalent in numerous biologically active molecules, and the introduction of a nitro group at the 8-position offers a unique handle for further derivatization and modulation of physicochemical properties.[1] This document details a robust synthetic pathway, explains the mechanistic rationale behind the chosen methodology, and presents a full suite of characterization techniques required to confirm the structural integrity and purity of the final compound. The protocols and data interpretation are designed to be self-validating, providing researchers with a reliable framework for producing and verifying this valuable chemical entity.
Introduction: The Significance of Nitro-Substituted Quinolones
The quinolinone core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[1][2] The incorporation of a nitro group (NO₂) onto this scaffold, as in 8-Nitro-2,3-dihydroquinolin-4(1H)-one, serves two primary purposes. Firstly, the strong electron-withdrawing nature of the nitro group can significantly alter the electronic profile of the molecule, potentially enhancing its biological activity or modifying its mechanism of action. Several studies have highlighted the potent antitumor effects of nitroquinoline derivatives.[3][4] Secondly, the nitro group is a versatile chemical handle; it can be readily reduced to an amine, which then serves as a nucleophilic site for the construction of more complex analogs, enabling the exploration of a wider chemical space during lead optimization.[5]
This guide focuses on the 2,3-dihydroquinolin-4(1H)-one variant, which provides a non-aromatic, flexible B-ring, distinguishing it from the fully aromatic quinolones and offering different conformational possibilities for receptor binding.
Synthesis Methodology: A Mechanistic Approach
The synthesis of quinolin-4-ones often begins with substituted anilines or anthranilic acids.[1][6] For the target molecule, 8-Nitro-2,3-dihydroquinolin-4(1H)-one, a highly effective and mechanistically sound approach is the intramolecular Friedel-Crafts acylation of a suitably prepared N-phenyl-β-alanine precursor. This method provides excellent control over the regiochemistry, ensuring the formation of the desired isomer.
The overall synthetic workflow is a two-step process starting from commercially available 2-nitroaniline.
Caption: Proposed two-step synthesis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one.
Step 1: Synthesis of 3-(2-Nitrophenylamino)propanoic acid
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Reaction: Michael addition of 2-nitroaniline to acrylic acid.
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Causality and Expertise: This reaction is a conjugate addition where the amino group of 2-nitroaniline acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylic acid. Running the reaction "neat" (without a solvent) at an elevated temperature is often sufficient to drive the reaction to completion, simplifying the process and avoiding lengthy workup procedures to remove a high-boiling solvent. The electron-withdrawing nitro group slightly deactivates the aniline nucleophile, necessitating heat to ensure a reasonable reaction rate.
Step 2: Polyphosphoric Acid (PPA) Mediated Intramolecular Cyclization
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Reaction: Intramolecular Friedel-Crafts acylation.
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Causality and Expertise: Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it serves as both the acidic catalyst and the dehydrating agent. The mechanism proceeds via protonation of the carboxylic acid, forming a highly electrophilic acylium ion intermediate. This powerful electrophile is then attacked by the electron-rich aromatic ring at the position ortho to the activating amino group, leading to the formation of the new six-membered ring. The position of cyclization is directed ortho to the secondary amine, which is a more powerful activating group than the deactivating nitro group is a directing group. This ensures the formation of the 8-nitro isomer rather than the 6-nitro isomer. PPA's high viscosity requires vigorous stirring to ensure a homogenous reaction mixture. The reaction is quenched by pouring the hot mixture into ice water, which hydrolyzes the PPA and precipitates the solid product.
Detailed Experimental Protocol
Protocol: Synthesis of 3-(2-Nitrophenylamino)propanoic acid
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In a 100 mL round-bottom flask, combine 2-nitroaniline (13.8 g, 0.1 mol) and acrylic acid (7.2 g, 0.1 mol).
-
Equip the flask with a condenser and heat the mixture in an oil bath at 100-110 °C for 4-6 hours with magnetic stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
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Allow the reaction mixture to cool to room temperature. The mixture will solidify.
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Recrystallize the solid product from an ethanol/water mixture to yield 3-(2-nitrophenylamino)propanoic acid as a yellow solid.
Protocol: Synthesis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one
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Place polyphosphoric acid (PPA) (100 g) in a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer.
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Heat the PPA to 80 °C with stirring.
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Slowly add 3-(2-nitrophenylamino)propanoic acid (10.5 g, 0.05 mol) in small portions to the hot PPA over 20 minutes. Ensure the temperature does not exceed 120 °C.
-
After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.
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Cool the mixture to approximately 80 °C and carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.
-
The product will precipitate as a solid. Allow the ice to melt completely.
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Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
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Dry the crude product in a vacuum oven.
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Purify the crude solid by recrystallization from ethanol to afford 8-Nitro-2,3-dihydroquinolin-4(1H)-one as a pure crystalline solid.
Structural Characterization and Data Validation
Unambiguous confirmation of the chemical structure and assessment of purity requires a combination of spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry collectively provide a self-validating system for the identity of the target compound.
Caption: Workflow for the spectroscopic characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted spectra for 8-Nitro-2,3-dihydroquinolin-4(1H)-one are detailed below.
¹H NMR (Proton NMR) Data Causality: The chemical shifts are influenced by the electronic environment. The protons on the aromatic ring are deshielded and appear at higher ppm values. The protons adjacent to the carbonyl (C2) and the nitrogen (C3) are also deshielded. Splitting patterns (multiplicity) arise from spin-spin coupling with adjacent non-equivalent protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 9.0 | Broad Singlet | 1H | NH (Amide) | The amide proton is often broad and downfield; its position is solvent-dependent. |
| ~ 7.8 - 7.9 | Doublet (d) | 1H | Ar-H (C7) | Ortho to the electron-withdrawing nitro group, resulting in significant deshielding. |
| ~ 7.5 - 7.6 | Doublet (d) | 1H | Ar-H (C5) | Ortho to the carbonyl group, causing moderate deshielding. |
| ~ 6.9 - 7.1 | Triplet (t) | 1H | Ar-H (C6) | Coupled to both C5-H and C7-H, appears as a triplet. |
| ~ 3.5 - 3.6 | Triplet (t) | 2H | CH₂ (C3) | Adjacent to the NH group and coupled to the C2 protons. |
| ~ 2.7 - 2.8 | Triplet (t) | 2H | CH₂ (C2) | Adjacent to the carbonyl group and coupled to the C3 protons. |
¹³C NMR (Carbon NMR) Data Causality: The carbonyl carbon is highly deshielded and appears furthest downfield. Aromatic carbons appear in the 115-150 ppm range, with their exact shifts determined by the electronic effects of the substituents (NO₂, NH, C=O).
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195 | C =O (C4) | Carbonyl carbons are characteristically found in this downfield region. |
| ~ 148 | Ar-C (C8a) | Aromatic carbon attached to the nitrogen atom. |
| ~ 140 | Ar-C (C8) | Aromatic carbon bearing the nitro group. |
| ~ 135 | Ar-C (C7) | Aromatic carbon deshielded by the adjacent nitro group. |
| ~ 125 | Ar-C (C4a) | Quaternary aromatic carbon adjacent to the carbonyl. |
| ~ 120 | Ar-C (C5) | Aromatic carbon deshielded by the carbonyl group. |
| ~ 118 | Ar-C (C6) | Aromatic carbon influenced by both flanking carbons. |
| ~ 40 | C H₂ (C2) | Aliphatic carbon adjacent to the carbonyl group. |
| ~ 30 | C H₂ (C3) | Aliphatic carbon adjacent to the nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
| Frequency (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 3400 | N-H | Stretching |
| 1680 - 1700 | C=O (Amide) | Stretching |
| 1520 - 1560 | N-O (Nitro) | Asymmetric Stretching |
| 1340 - 1380 | N-O (Nitro) | Symmetric Stretching |
| 3000 - 3100 | C-H (Aromatic) | Stretching |
| 2850 - 2960 | C-H (Aliphatic) | Stretching |
Causality: The specific frequencies are determined by the bond strength and the mass of the atoms involved. The strong dipole of the C=O bond results in a very intense absorption band, which is a key diagnostic peak for this molecule. The two N-O stretching bands are characteristic of a nitro group.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity.
-
Technique: Electrospray Ionization (ESI) is commonly used.
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Molecular Formula: C₉H₈N₂O₃
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Molecular Weight: 192.17 g/mol
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Expected Result: A prominent peak at m/z = 193.06 [M+H]⁺ in positive ion mode. The presence of the molecular ion peak corresponding to the calculated mass confirms the elemental composition.[8][9]
Applications and Future Directions
8-Nitro-2,3-dihydroquinolin-4(1H)-one is not just a synthetic endpoint but a valuable intermediate for the development of novel chemical entities. Its potential applications include:
-
Anticancer Drug Discovery: As a scaffold for synthesizing analogs that can be screened against various cancer cell lines, leveraging the known anticancer properties of related quinolinones.[4][10][11]
-
Probe Development: The nitro group can be reduced to an amine and subsequently functionalized with fluorescent tags or biotin labels to create chemical probes for studying biological pathways.
-
Fragment-Based Drug Design: The molecule can serve as a starting fragment for building more complex and potent inhibitors of specific biological targets like kinases or other enzymes.
Future work should focus on the parallel synthesis of a library of derivatives by modifying the aromatic ring and the nitrogen atom to establish a clear structure-activity relationship (SAR) for various biological targets.
Conclusion
This guide has outlined a logical and mechanistically sound pathway for the synthesis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one. The detailed two-step protocol, starting from readily available materials, is both efficient and scalable. Furthermore, a comprehensive characterization strategy employing NMR, IR, and Mass Spectrometry has been presented. The provided data and interpretations serve as a benchmark for researchers, ensuring the unambiguous confirmation of the final product's structure and purity. This compound represents a key building block for further exploration in medicinal chemistry and drug development.
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